- Reduction of unsaturated 1,4-diketones by aluminum isopropoxide, Journal of the American Chemical Society, 1950, 72, 344-6
Cas no 959-28-4 ((E)-1,4-Diphenylbut-2-ene-1,4-dione)
959-28-4 structure
Product Name:(E)-1,4-Diphenylbut-2-ene-1,4-dione
Número CAS:959-28-4
MF:C16H12O2
Megavatios:236.265284538269
MDL:MFCD00003083
CID:83256
PubChem ID:87568625
Update Time:2024-10-25
(E)-1,4-Diphenylbut-2-ene-1,4-dione Propiedades químicas y físicas
Nombre e identificación
-
- trans-1,2-Dibenzoylethylene
- Dibenzoylethylene
- trans-1,4-Diphenyl-2-butene-1,4-dione
- 1,2-Dibenzoylethylene, perdominantly trans, (trans-1,4-Diphenyl-2-butene-1,4-dione)
- (2E)-1,4-diphenylbut-2-ene-1,4-dione
- 1,2-Dibenzoylethylene
- trans-1.4-Diphenyl-2-butene-1.4-dione
- (2E)-1,4-diphenyl-2-buten-1,4-dione
- (E)-1,2-Dibenzoylethene
- (E)-1,2-DIBENZOYLETHYLENE
- 4-diphenyl-4-dion(e)-2-butene-1
- perdominantlytrans
- trans-1,2-Diabenzoylbenzene
- trans-1,4-diphenylbut-2-en-1,4-dione
- trans-1,4-diphenylbut-2-ene-1,4-dione
- trans-dibenzoylethylene
- TRANS-DIPHENACYLIDENE
- trans-Dibenzoylethene
- 1,2-Dibenzoylethene
- 1,4-Diphenyl-2-butene-1,4-dione
- 2-BUTENE-1,4-DIONE, 1,4-DIPHENYL-
- Ethylene, 1,2-dibenzoyl-
- trans-1,2-(Dibenzoyl)ethylene
- 2-Butene-1,4-dione, 1,4-diphenyl-, (E)-
- (E)-1,4-Diphenyl-2-butene-1,4-dione
- (E)-1,4-diphenyl-but-2-ene-1,4-dione
- 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-
- (2E)-1,4-diphenylbut-2-ene-1,4
- (2E)-1,4-Diphenyl-2-butene-1,4-dione (ACI)
- 2-Butene-1,4-dione, 1,4-diphenyl-, (E)- (8CI)
- 2-Butene-1,4-dione, 1,4-diphenyl-, trans- (6CI)
- (E)-Dibenzoylethylene
- NSC 1983
- trans-1,2-Bis(benzoyl)ethylene
- trans-1,2-Dibenzoylethene
- WLN: RV1U1VR
- Z56756394
- 2-Butene-1, 1,4-diphenyl-, (E)-
- (2E)-1,4-Diphenyl-2-butene-1,4-dione #
- 6N-723
- DTXSID70883625
- 2-Butene-1,4-dione,1,4-diphenyl-,(2E)-
- NSC-1983
- AE-848/01504029
- USAF ND-57
- BRN 1871333
- 0-07-00-00812 (Beilstein Handbook Reference)
- Ethylene,2-dibenzoyl-
- CS-0204677
- NSC28072
- D2185
- 2-Butene-1, 1,4-diphenyl-
- (E)-1,4-diphenylbut-2-ene-1,4-dione
- 2-Butene-1,4-dione,1,4-diphenyl-
- NSC1983
- NS00079849
- 4070-75-1
- SCHEMBL2954318
- 1,4-Diphenylbut-2-ene-1,4-dione
- 959-28-4
- starbld0000826
- HMS1757J15
- D90008
- trans-1,4-dione
- 1,4-Diphenyl-but-2-ene-1,4-dione
- trans-1,4-Diphenyl-2-butene-1,4-dione, 96%
- AKOS001027092
- MFCD00003083
- NSC 28072
- EINECS 223-780-6
- NSC-28072
- SCHEMBL2954324
- EINECS 213-498-1
- (E)-1,4-Diphenylbut-2-ene-1,4-dione
-
- MDL: MFCD00003083
- Renchi: 1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+
- Clave inchi: WYCXGQSQHAXLPK-VAWYXSNFSA-N
- Sonrisas: C(C1C=CC=CC=1)(=O)/C=C/C(C1C=CC=CC=1)=O
- Brn: 1871333
Atributos calculados
- Calidad precisa: 236.08400
- Masa isotópica única: 236.084
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 4
- Complejidad: 286
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 34.1
Propiedades experimentales
- Color / forma: 黄色针状晶体
- Denso: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 109.0 to 112.0 deg-C
- Punto de ebullición: 338.73°C (rough estimate)
- Punto de inflamación: 138.2ºC
- índice de refracción: 1.6000 (estimate)
- Disolución: 几乎不溶 (0.054 g/L) (25 ºC),
- PSA: 34.14000
- Logp: 3.30840
- Disolución: 未确定
(E)-1,4-Diphenylbut-2-ene-1,4-dione Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S22-S24/25
- Rtecs:EM7000000
- TSCA:Yes
(E)-1,4-Diphenylbut-2-ene-1,4-dione PrecioMás >>
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|---|---|---|---|---|---|---|---|---|
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1,2-Dibenzoylethylene, predominantly trans, 96% |
959-28-4 | 96% | 1g |
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1,2-Dibenzoylethylene, predominantly trans, 96% |
959-28-4 | 96% | 5g |
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trans-1,2-Dibenzoylethylene |
959-28-4 | >98.0% | 25G |
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959-28-4 | >98.0% | 5g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D33209-5G |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OG518-1g |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
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¥294.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OG518-5g |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
959-28-4 | 98.0%(GC) | 5g |
¥866.0 | 2022-05-30 |
(E)-1,4-Diphenylbut-2-ene-1,4-dione Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Diphenyl sulfoxide , Potassium persulfate Catalysts: Tetrabutylammonium iodide ; 10 min, 100 °C; 100 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Diastereoselective sp3-C-H Functionalization of Arylmethyl Ketones and Transformation of E- to Z-Products Through Photocatalysis, European Journal of Organic Chemistry, 2020, 2020(4), 424-428
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Referencia
- The Ramberg-Backlund rearrangement, Organic Reactions (Hoboken, 1977, 25,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Dimethyl sulfoxide ; 2 min; cooled
Referencia
- Studies on NaI/DMSO-induced retro-Michael addition (RMA) reactions on some 1,5-dicarbonyl compounds, Journal of Chemical Sciences (Bangalore, 2005, 117(1), 27-32
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Benzene
Referencia
- trans-Dibenzoylethylene, Organic Syntheses, 1940, 20, 29-32
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Silver triflate , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Acetonitrile , Water ; 10 h, 80 °C; 80 °C → rt
1.2 Reagents: Selectfluor ; rt; 12 h, 50 °C
1.2 Reagents: Selectfluor ; rt; 12 h, 50 °C
Referencia
- ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations, Chemistry - A European Journal, 2014, 20(7), 1813-1817
Métodos de producción 7
Métodos de producción 8
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: Cyclobutenediylium, 1,3-dihydroxy-2,4-bis(2,3,6,7-tetrahydro-8-hydroxy-1,1,7,7-t… Solvents: 1,2-Dichloroethane ; 24 h, rt
Referencia
- Squaraines as near-infrared photocatalysts for organic reactions, Chemical Communications (Cambridge, 2022, 58(99), 13759-13762
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Aluminum chloride
Referencia
- Syntheses and applications of vinylstannanes, 2009, , 71(1),
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Iodine Catalysts: Copper bromide (CuBr2) Solvents: Dimethylformamide ; 20 h, 80 °C
Referencia
- A Highly Tunable Stereoselective Dimerization of Methyl Ketone: Efficient Synthesis of E- and Z-1,4-Enediones, Organic Letters, 2013, 15(9), 2148-2151
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Trimethyl phosphite Solvents: Toluene
Referencia
- Debromination with trialkyl phosphite, Journal of Organic Chemistry, 1961, 26, 3595-6
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Tetrahydrofuran , Water
Referencia
- Reaction of N-fluoropyridinium salts with Wittig reagents: a novel and convenient approach to symmetric trans-olefins, Tetrahedron Letters, 1994, 35(48), 8951-4
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Sodium p-toluenesulfinate , Oxygen Solvents: Dimethylformamide ; 12 h, rt
Referencia
- Synthesis of (E)-1,4-Enediones from α-Halo Ketones Through a Sodium Sulfinate Mediated Reaction, European Journal of Organic Chemistry, 2014, 2014(36), 8035-8039
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Aluminum chloride
Referencia
- A new method of preparing dibenzoylethylene and related compounds, Journal of the American Chemical Society, 1923, 45, 1303-7
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile Catalysts: Copper acetylacetonate Solvents: 1,2-Dichloroethane ; 4 h, 60 °C
Referencia
- Copper-catalyzed reaction of acylmethylide sulfur ylides with dialkyl azodicarboxylates, Huaxue Shiji, 2019, 41(9), 899-904
Métodos de producción 20
Condiciones de reacción
Referencia
- Asymmetric diastereoselective synthesis of spirocyclopropane derivatives of oxindole, European Journal of Organic Chemistry, 2014, 2014(17), 3599-3606
(E)-1,4-Diphenylbut-2-ene-1,4-dione Raw materials
- 2-Bromo-2-[(2-oxo-2-phenylethyl)sulfonyl]-1-phenylethanone
- (Benzoylmethylene)triphenylphosphorane
- 2-(Methylsulfonyl)-1-phenylethanone
- 2-Bromoacetophenone
- cis-1,4-diphenylbut-2-ene-1,4-dione
- 1,2-Dibenzoylethane
- Acetophenone
- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one
- alpha-diazoacetophenone
- Benzene, 1,1'-[(1E)-1-buten-3-yne-1,4-diyl]bis-
- Propanedioic acid, (1-benzoyl-3-oxo-3-phenylpropyl)-, diethyl ester
- 1,4-Butanedione, 2,3-dibromo-1,4-diphenyl-, (2R,3S)-rel-
(E)-1,4-Diphenylbut-2-ene-1,4-dione Preparation Products
(E)-1,4-Diphenylbut-2-ene-1,4-dione Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:959-28-4)(E)-1,4-Diphenylbut-2-ene-1,4-dione
Número de pedido:A1207561
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 03:47
Precio ($):265.0
Correo electrónico:sales@amadischem.com
(E)-1,4-Diphenylbut-2-ene-1,4-dione Literatura relevante
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:959-28-4)(E)-1,4-Diphenylbut-2-ene-1,4-dione
Pureza:99%
Cantidad:25g
Precio ($):265.0